N-(1,3-benzodioxol-5-yl)-3-(benzylsulfamoyl)-4-methoxybenzamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-(benzylsulfamoyl)-4-methoxybenzamide is a complex organic compound characterized by the presence of a benzodioxole ring, a benzylsulfamoyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(benzylsulfamoyl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Benzylsulfamoyl Group: This step involves the sulfonation of benzylamine followed by coupling with the benzodioxole intermediate.
Methoxybenzamide Formation: The final step involves the amidation of the intermediate with methoxybenzoic acid under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-(benzylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The benzylsulfamoyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration can be performed using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-(benzylsulfamoyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(benzylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and benzylsulfamoyl group are key functional groups that enable binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-3-(sulfamoyl)-4-methoxybenzamide: Lacks the benzyl group, which may affect its binding affinity and specificity.
N-(1,3-benzodioxol-5-yl)-3-(benzylsulfamoyl)-4-hydroxybenzamide: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and solubility.
Uniqueness
N-(1,3-benzodioxol-5-yl)-3-(benzylsulfamoyl)-4-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(benzylsulfamoyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-28-19-9-7-16(22(25)24-17-8-10-18-20(12-17)30-14-29-18)11-21(19)31(26,27)23-13-15-5-3-2-4-6-15/h2-12,23H,13-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAVKYZKVGEERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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